Cas no 522657-59-6 (N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide)

N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide structure
522657-59-6 structure
商品名:N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide
CAS番号:522657-59-6
MF:C23H14ClN5O9
メガワット:539.838364124298
CID:5446534
PubChem ID:6002016

N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • EN300-26607956
    • N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
    • 522657-59-6
    • AKOS001054468
    • Z56848962
    • (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
    • N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide
    • インチ: 1S/C23H14ClN5O9/c1-37-21-6-2-13(9-22(21)38-20-7-4-16(27(31)32)11-19(20)29(35)36)8-14(12-25)23(30)26-17-5-3-15(24)10-18(17)28(33)34/h2-11H,1H3,(H,26,30)
    • InChIKey: KOEQAXUETAEFGR-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(Cl)C=C1[N+]([O-])=O)(=O)C(C#N)=CC1=CC=C(OC)C(OC2=CC=C([N+]([O-])=O)C=C2[N+]([O-])=O)=C1

計算された属性

  • せいみつぶんしりょう: 539.0480047g/mol
  • どういたいしつりょう: 539.0480047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 10
  • 重原子数: 38
  • 回転可能化学結合数: 6
  • 複雑さ: 985
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 209Ų

じっけんとくせい

  • 密度みつど: 1.573±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 742.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): 8.66±0.70(Predicted)

N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26607956-0.05g
N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide
522657-59-6 95.0%
0.05g
$246.0 2025-03-20

N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide 関連文献

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N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamideに関する追加情報

Comprehensive Overview of N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide (CAS No. 522657-59-6)

The compound N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide (CAS No. 522657-59-6) is a highly specialized organic molecule with a complex structure featuring multiple functional groups. Its nitrophenyl and cyano moieties contribute to its unique chemical properties, making it a subject of interest in advanced research applications. The presence of dinitrophenoxy and methoxyphenyl groups further enhances its reactivity, enabling its use in selective chemical transformations.

In recent years, the demand for nitroaromatic compounds like 522657-59-6 has surged due to their potential in material science and pharmaceutical intermediates. Researchers are particularly intrigued by its electron-withdrawing properties, which are critical in designing organic semiconductors and photovoltaic materials. These applications align with the global push for sustainable energy solutions, a topic dominating scientific discourse and search engine queries.

The synthesis of N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide involves multi-step reactions, often requiring precise control over temperature and catalysts. Its propenamide backbone is a key structural feature that influences its stability and solubility, factors frequently searched by chemists optimizing reaction conditions. Analytical techniques such as HPLC and NMR are essential for characterizing this compound, addressing common user questions about purity and structural confirmation.

From an industrial perspective, CAS No. 522657-59-6 is explored for its role in dye synthesis and polymer chemistry. The chloro and nitro substituents offer sites for further functionalization, a feature highly valued in custom chemical manufacturing. This adaptability resonates with trending searches on green chemistry and waste reduction, as industries seek eco-friendly modifications of complex molecules.

Safety and handling of 522657-59-6 are also prominent topics in online forums. While not classified as hazardous under standard guidelines, proper storage away from reducing agents is recommended due to its nitro groups. Such practical insights cater to laboratory professionals and students, who often search for compound handling protocols and stability data.

In summary, N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]-2-propenamide represents a fascinating intersection of synthetic chemistry and applied research. Its structural complexity and functional diversity make it a compelling case study for discussions on molecular design and application-driven innovation, meeting the informational needs of both academic and industrial audiences.

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